molecular formula C5H7FN2 B110941 4-fluoro-3,5-dimethyl-1H-pyrazole CAS No. 57160-76-6

4-fluoro-3,5-dimethyl-1H-pyrazole

Cat. No.: B110941
CAS No.: 57160-76-6
M. Wt: 114.12 g/mol
InChI Key: MBXNQRHRCODJIU-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethyl-1H-pyrazole (4-FDM-1H-pyrazole) is a heterocyclic compound that has been the subject of numerous scientific studies in recent years. The compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Pharmacological Activity 4-Fluoro-3,5-dimethyl-1H-pyrazole derivatives have been examined for their pharmacological activities. Hussain and Kaushik (2015) synthesized various pyrazole derivatives and investigated their anti-inflammatory, analgesic, and antimicrobial activities. Their results indicated that some of these compounds showed potent anti-inflammatory effects with minimal side effects, suggesting their potential use in medicinal chemistry (Hussain & Kaushik, 2015).

Electrochemical Behavior The electrochemical properties of arylazapyrazole derivatives, including those with a this compound structure, have been studied by Arshad et al. (2017). They explored the electrochemical reduction mechanisms of these compounds and determined kinetic parameters like transfer coefficient and diffusion coefficients, which are significant for understanding their behavior in electrochemical systems (Arshad, Ikramullah, Aamir, & Sher, 2017).

Molecular Structure and Synthesis Research by Bouillon et al. (2001) focused on the synthesis of fluorinated pyrazoles, including 4-fluoro-5-(perfluoroalkyl)pyrazoles. This study detailed a method for preparing these compounds from various starting materials, indicating the versatility and potential applications of these fluorinated pyrazoles in different fields (Bouillon, Didier, Dondy, Doussot, Plantier-Royon, & Portella, 2001).

Antioxidant Activity Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives and evaluated their in vitro antioxidant activities. Their findings indicated that certain compounds showed significant radical scavenging capacity and antioxidant activity, suggesting the potential of this compound derivatives in the development of antioxidant agents (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).

Mechanism of Action

Target of Action

4-Fluoro-3,5-dimethyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that their targets may be associated with the life cycle of Leishmania and Plasmodium species.

Mode of Action

A related compound was found to exhibit potent antipromastigote activity, which was justified by a molecular docking study conducted on lm-ptr1 . This suggests that this compound might interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogen.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of related pyrazole compounds , it is plausible that this compound interferes with essential biochemical pathways in Leishmania and Plasmodium species, leading to their death or inhibited growth.

Result of Action

Related pyrazole compounds have been reported to exhibit potent antileishmanial and antimalarial activities . This suggests that this compound might exert similar effects, leading to the death or inhibited growth of Leishmania and Plasmodium species.

Properties

IUPAC Name

4-fluoro-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXNQRHRCODJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598561
Record name 4-Fluoro-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57160-76-6
Record name 4-Fluoro-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3,5-dimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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